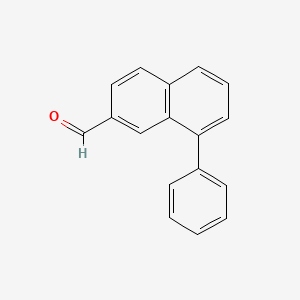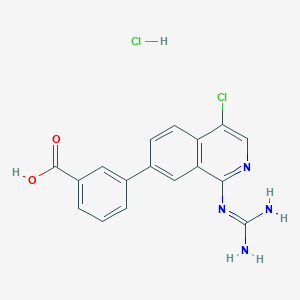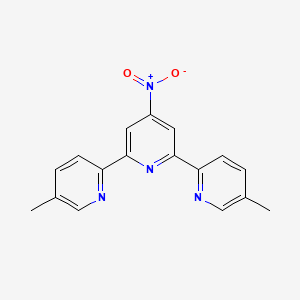
8-Phenylnaphthalene-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenylnaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C17H12O It is a derivative of naphthalene, where a phenyl group is attached to the 8th position and a formyl group is attached to the 2nd position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylnaphthalene-2-carboxaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by a series of reduction and oxidation steps to introduce the formyl group at the desired position. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation processes or the use of continuous flow reactors to optimize reaction conditions and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
8-Phenylnaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions ortho and para to the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst in dichloromethane.
Major Products
Oxidation: 8-Phenylnaphthalene-2-carboxylic acid.
Reduction: 8-Phenylnaphthalene-2-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
8-Phenylnaphthalene-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic aldehydes.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 8-Phenylnaphthalene-2-carboxaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its formyl group, leading to various biochemical responses. The aromatic structure allows for π-π interactions with other aromatic compounds, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the phenyl group at the 8th position.
8-Phenylnaphthalene: Lacks the formyl group at the 2nd position.
8-Phenyl-1-naphthaldehyde: The formyl group is at the 1st position instead of the 2nd.
Uniqueness
8-Phenylnaphthalene-2-carboxaldehyde is unique due to the presence of both a phenyl group and a formyl group on the naphthalene ring
Propriétés
| 56432-19-0 | |
Formule moléculaire |
C17H12O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
8-phenylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H12O/c18-12-13-9-10-15-7-4-8-16(17(15)11-13)14-5-2-1-3-6-14/h1-12H |
Clé InChI |
XVFWRNCOMRDLHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)

